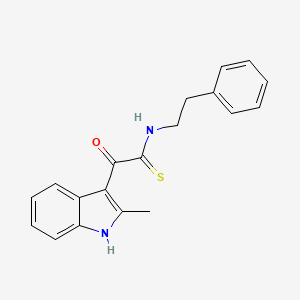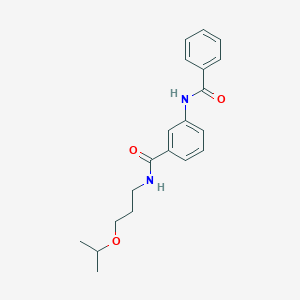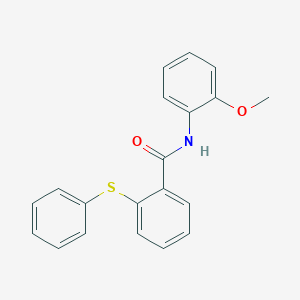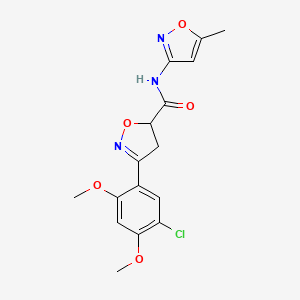
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide
Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide, also known as MIPEP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIPEP is a thioamide derivative of indole-2-carboxylic acid and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is not fully understood. However, studies have suggested that 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been shown to exhibit various biochemical and physiological effects. In animal studies, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been shown to reduce inflammation, oxidative stress, and tissue damage in various disease models, including arthritis, colitis, and sepsis. 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is its broad range of biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide. One direction is the development of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide-based therapeutics for the treatment of various inflammatory and neurodegenerative diseases. Another direction is the optimization of the synthesis method to improve the yield and solubility of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide and its potential side effects.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide has been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-17(15-9-5-6-10-16(15)21-13)18(22)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,21H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLLLJUECOBZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=S)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)ethanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4186643.png)
![2-methyl-4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4186647.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4186655.png)

![methyl 2-[({[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4186669.png)
![N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide](/img/structure/B4186677.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)-1-piperazinyl]-6-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B4186681.png)

![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4186709.png)
![1-(4-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4186717.png)
![3-[(benzylamino)carbonyl]-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4186723.png)

